Cas no 1607479-45-7 (2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine)
![2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1607479-45-7x500.png)
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
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- 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
- Furo[2,3-d]pyrimidine, 2,4-dichloro-5,6-dimethyl-
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- インチ: 1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
- InChIKey: FVIFZHWIKQLJIY-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(Cl)=C2C(C)=C(C)OC2=N1
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM390797-250mg |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95%+ | 250mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3501-1G |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95% | 1g |
¥ 7,682.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3501-500MG |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95% | 500MG |
¥ 5,121.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3501-1g |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95% | 1g |
¥7676.0 | 2024-04-23 | |
Ambeed | A462535-1g |
Furo[2,3-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- |
1607479-45-7 | 97% | 1g |
$1421.0 | 2024-08-03 | |
Chemenu | CM390797-100mg |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95%+ | 100mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3501-100MG |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95% | 100MG |
¥ 1,920.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3501-5G |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95% | 5g |
¥ 23,047.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3501-500mg |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95% | 500mg |
¥5117.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3501-100.0mg |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
1607479-45-7 | 95% | 100.0mg |
¥1919.0000 | 2024-07-24 |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidineに関する追加情報
2,4-Dichloro-5,6-Dimethylfuro[2,3-D]Pyrimidine: A Comprehensive Overview
The compound 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine (CAS No. 1607479-45-7) is a heterocyclic aromatic compound with a unique structure that combines a furo[2,3-d]pyrimidine scaffold with chloro and methyl substituents. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug discovery and material science. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements related to 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine.
Furo[2,3-d]pyrimidine is a fused bicyclic system consisting of a furan ring fused to a pyrimidine ring. The substitution pattern of chlorine and methyl groups at positions 2, 4, 5, and 6 significantly influences the compound's chemical reactivity and biological activity. Recent studies have highlighted the importance of such substitution patterns in modulating the electronic properties of heterocyclic compounds, which in turn affects their interactions with biological targets.
The synthesis of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine involves a multi-step process that typically begins with the preparation of the pyrimidine ring system. One common approach is the cyclization of appropriately substituted diaminobenzenes under high temperature or catalytic conditions. The introduction of chlorine and methyl groups is achieved through electrophilic substitution or alkylation reactions. Researchers have explored various synthetic strategies to optimize the yield and purity of this compound while minimizing environmental impact.
Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing furo[2,3-d]pyrimidine derivatives. For instance, microwave-assisted synthesis has been employed to accelerate reaction rates and reduce energy consumption. Additionally, the use of biodegradable catalysts has been reported in some studies to enhance the eco-friendliness of these processes.
From a pharmacological perspective, 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine exhibits promising activity in several therapeutic areas. Studies conducted in vitro have demonstrated its potential as an antitumor agent by targeting specific oncogenic pathways. The compound has shown selective cytotoxicity against various cancer cell lines while sparing normal cells to a significant extent.
Moreover, antiviral activity has been observed when this compound interacts with viral enzymes such as proteases and polymerases. This makes it a candidate for antiviral drug development against emerging pathogens like coronaviruses. Recent research has focused on optimizing its bioavailability and reducing potential side effects through structural modifications.
In terms of antibacterial activity, 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine has exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell membranes without inducing resistance mechanisms is particularly noteworthy. These findings underscore its potential as an alternative to conventional antibiotics in combating multidrug-resistant infections.
Beyond its pharmacological applications, furo[2
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